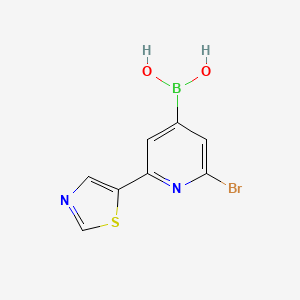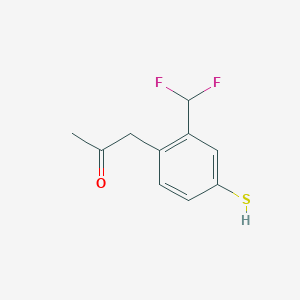
1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-2-one is an organic compound characterized by the presence of a difluoromethyl group, a mercapto group, and a propan-2-one moiety attached to a phenyl ring
準備方法
The synthesis of 1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-(difluoromethyl)-4-mercaptophenyl with propan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts such as zeolites can also be explored to enhance the efficiency of the synthesis process.
化学反応の分析
1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
科学的研究の応用
1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with thiol groups.
Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
作用機序
The mechanism by which 1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes. The mercapto group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. The difluoromethyl group can enhance the compound’s stability and binding affinity to the target enzyme. Pathways involved in its mechanism of action include the inhibition of thiol-containing enzymes and modulation of redox states within cells.
類似化合物との比較
Similar compounds to 1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-2-one include:
1-(2-(Trifluoromethyl)-4-mercaptophenyl)propan-2-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group. The trifluoromethyl group can provide different electronic properties and reactivity.
1-(2-(Difluoromethyl)-4-hydroxyphenyl)propan-2-one: Contains a hydroxy group instead of a mercapto group. The hydroxy group can participate in hydrogen bonding and different chemical reactions compared to the mercapto group.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.
特性
分子式 |
C10H10F2OS |
|---|---|
分子量 |
216.25 g/mol |
IUPAC名 |
1-[2-(difluoromethyl)-4-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10F2OS/c1-6(13)4-7-2-3-8(14)5-9(7)10(11)12/h2-3,5,10,14H,4H2,1H3 |
InChIキー |
KDEFLZSJYZHUBY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=C(C=C(C=C1)S)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


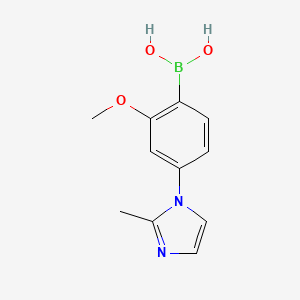
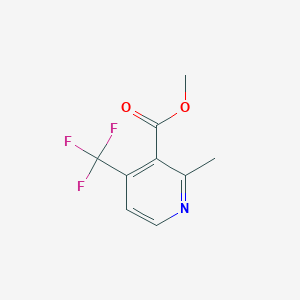
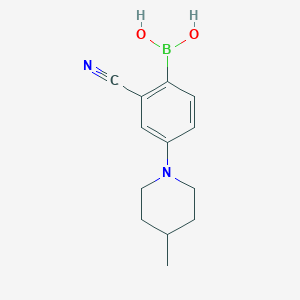
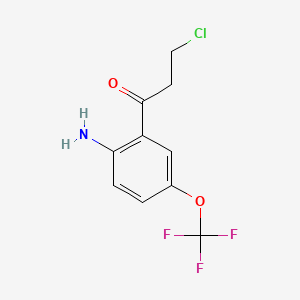



![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoroadenosine 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B14070956.png)
![4-[2-(4-Chlorophenyl)ethyl]benzonitrile](/img/structure/B14070970.png)

![2-[[4-(Trifluoromethyl)anilino]methylidene]propanedinitrile](/img/structure/B14070978.png)

